Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate

Dental materials Polymerization shrinkage Methacrylate copolymers

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate (CAS 111965-24-3), commonly referred to as norbornyl methacrylate, is a methacrylate ester monomer bearing a rigid bicyclo[2.2.1]heptane (norbornane) side group. This structure imparts steric bulk and hydrophobicity that translate into quantifiable reductions in polymerization shrinkage, water absorption, and elevated glass transition temperatures relative to conventional methacrylates such as methyl methacrylate (MMA) and phenyl methacrylate.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 111965-24-3
Cat. No. B050672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate
CAS111965-24-3
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC12CCC(C1)CC2
InChIInChI=1S/C11H16O2/c1-8(2)10(12)13-11-5-3-9(7-11)4-6-11/h9H,1,3-7H2,2H3
InChIKeyFEZAQYCRLLDDBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate (Norbornyl Methacrylate): A Differentiated Bulky Bicyclic Methacrylate Monomer for Low-Shrinkage, Low-Water-Absorption Polymers


Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate (CAS 111965-24-3), commonly referred to as norbornyl methacrylate, is a methacrylate ester monomer bearing a rigid bicyclo[2.2.1]heptane (norbornane) side group [1][2]. This structure imparts steric bulk and hydrophobicity that translate into quantifiable reductions in polymerization shrinkage, water absorption, and elevated glass transition temperatures relative to conventional methacrylates such as methyl methacrylate (MMA) and phenyl methacrylate [1]. The monomer is commercially available as a clear liquid and is utilized in free-radical polymerization for optical resins, dental materials, and specialty coatings [2].

Why Generic Methacrylate Monomer Substitution Fails: Quantified Differences in Polymerization Shrinkage, Water Resistance, and Thermal Performance for Norbornyl Methacrylate


Interchanging methacrylate monomers without considering side-chain architecture leads to predictable failure modes in demanding applications. The bicyclo[2.2.1]heptane ring of norbornyl methacrylate occupies a substantially larger free volume than the methyl group of MMA or the planar phenyl group of phenyl methacrylate, which directly alters three critical polymer properties: volumetric shrinkage upon curing, equilibrium water uptake, and glass transition temperature [1][2][3]. These differences are not marginal—saturated water absorption for the norbornyl methacrylate homopolymer is approximately one order of magnitude lower than that of poly(methyl methacrylate) [2], while the glass transition temperature is elevated by approximately 40°C relative to typical atactic PMMA [2][3]. Substituting a conventional methacrylate into an application specified for norbornyl methacrylate therefore risks compromised dimensional stability, moisture-induced degradation, and thermal failure.

Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Reduced Polymerization Shrinkage of Norbornyl Methacrylate Copolymers vs. MMA and Phenyl Methacrylate

In a direct comparative study of denture base resins, copolymers incorporating norbornyl methacrylate (referred to as norbonyl methacrylate) exhibited polymerization shrinkage in volume that ranked: norbornyl < phenyl < methyl methacrylate [1]. While exact volumetric shrinkage percentages were not tabulated in the abstract, the rank order establishes norbornyl methacrylate as the lowest-shrinkage monomer among the three tested [1].

Dental materials Polymerization shrinkage Methacrylate copolymers

Ultra-Low Saturated Water Absorption: Norbornyl Methacrylate Homopolymer (0.2 wt%) vs. PMMA (2.2 wt%)

In US Patent 4,868,261, the homopolymer of norbornyl methacrylate (Example 7) achieved a saturated water absorption rate of 0.2% by weight, compared to 2.2% by weight for poly(methyl methacrylate) (PMMA) [1]. This represents an approximately 11-fold reduction in equilibrium water uptake [1].

Optical resins Moisture resistance Water absorption

Elevated Glass Transition Temperature: Poly(norbornyl methacrylate) Tg 143°C vs. PMMA ~105°C

The homopolymer of norbornyl methacrylate exhibits a glass transition temperature (Tg) of 143°C as measured by DSC (endothermic peak temperature) [1]. This is substantially higher than typical atactic PMMA (Tg ~105°C) [2] and competitive with or exceeding the Tg of poly(isobornyl methacrylate) (PIBORNMA), which has been reported at ~105°C by DSC in one study [3] and between 170–206°C depending on tacticity in another [4].

Thermal properties Glass transition temperature Heat resistance

Higher Refractive Index and Abbe Number vs. PMMA: Optical Design Advantages

The norbornyl methacrylate homopolymer achieves a refractive index (nD) of 1.512 with an Abbe number (νD) of 60 [1]. For comparison, PMMA typically exhibits nD ≈ 1.49 and νD ≈ 57 [2]. The combination of higher refractive index with higher Abbe number (lower chromatic dispersion) is unusual and advantageous for optical design, as most strategies to increase refractive index sacrifice Abbe number [1].

Optical materials Refractive index Abbe number

Dynamic Glass Transition Sensitivity: Methyl Substituent on Norbornyl Ring Lowers Tg by ~50 K

A direct dielectric comparison between poly(2-norbornyl methacrylate) (P2NBM) and poly(3-methyl-2-norbornyl methacrylate) (P3M2NBM) revealed that the introduction of a single methyl substituent on the norbornyl ring decreases the temperature of the dynamic glass transition by approximately 50 K [1]. This finding demonstrates that unsubstituted norbornyl methacrylate (the target compound) provides the highest dynamic Tg within this structural family, and that even minimal alkyl modification of the bicyclic ring significantly alters the polymer's segmental mobility [1].

Dielectric relaxations Dynamic glass transition Structure-property relationships

Where Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate Outperforms Alternatives: Evidence-Backed Application Scenarios


Precision Optical Lenses and Disc Substrates Requiring Low Moisture Uptake

With a saturated water absorption rate of only 0.2 wt% (vs. 2.2 wt% for PMMA) [1], norbornyl methacrylate-based polymers are suited for optical elements exposed to fluctuating humidity where PMMA would suffer refractive index drift and dimensional warpage. The combination of high transparency (92% total light beam transmittance) [1], low birefringence, and a higher refractive index (nD 1.512) than PMMA makes this monomer the preferred choice for precision molded lenses and optical disc substrates [1].

Low-Shrinkage Dental Prosthetic Base Resins

Copolymerization of norbornyl methacrylate with MMA yields denture base resins with the lowest volumetric polymerization shrinkage among tested hydrophobic methacrylates (norbornyl < phenyl < MMA) [2], while maintaining compressive and bending strengths higher than PMMA alone [2]. This shrinkage advantage directly improves the fit and comfort of dental prostheses [2].

High-Tg Coatings and Adhesives for Elevated-Temperature Service

The homopolymer Tg of 143°C [1] positions norbornyl methacrylate as a high-heat-resistance monomer for coatings and adhesives that must withstand thermal cycling, sterilization, or sustained elevated temperatures where PMMA (Tg ~105°C) would fail. This Tg is competitive with the higher end of reported poly(isobornyl methacrylate) Tg values, offering a structurally simpler and potentially less expensive alternative [1][3].

Moisture-Resistant Encapsulants for Optical Semiconductors

The exceptionally low water absorption (0.2 wt%) combined with high transparency and UV stability makes norbornyl methacrylate homopolymers and copolymers suitable as encapsulating materials for optical semiconductors [1]. Protection of LED and optoelectronic components from moisture ingress is critical for device longevity, and the 11-fold improvement over PMMA in water uptake directly extends operational lifetime in humid environments [1].

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